molecular formula C14H12N2O2S B8507627 Imidazo[1,2-a]pyridine,7-[4-(methylsulfonyl)phenyl]-

Imidazo[1,2-a]pyridine,7-[4-(methylsulfonyl)phenyl]-

Cat. No. B8507627
M. Wt: 272.32 g/mol
InChI Key: ROAAJESFKFJCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Heat a mixture of 7-chloro-imidazo[1,2-a]pyridine (100 g, 152.5 mmol, 1 eq), 4-methylsulfonylphenyl boronic acid (157.3 g, 786.8 mmol, 1.2 eq), Pd(PPh3)4 (19 g, 16.3 mmol, 0.025 eq) and cesium carbonate (472.4 g, 1.44 mol, 2.2 eq) in a mixture of anhydrous DME (2000 mL) and EtOH (1000 mL) at 80° C. under N2 atmosphere for 24 hours. Cool the mixture to room temperature and filter through Celite® to remove Pd catalyst. Add water (5000 mL) and extract this solution with CH2Cl2 (3×2000 mL). Dry the organic phase over MgSO4 and evaporate. Add to the crude 2000 mL of CH2Cl2 and heat to reflux. Remove insoluble materials by filtration and evaporate the solvent to afford a yellow solid. Wash the solid with ethyl ether to give 150 g of the desired compound as a light yellow solid. (Yield: 85%). MS (ES), m/z 273 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
157.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
472.4 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.[CH3:11][S:12]([C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1)(=[O:14])=[O:13].C(=O)([O-])[O-].[Cs+].[Cs+].COCCOC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO>[CH3:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([C:2]2[CH:7]=[CH:6][N:5]3[CH:8]=[CH:9][N:10]=[C:4]3[CH:3]=2)=[CH:17][CH:16]=1)(=[O:14])=[O:13] |f:2.3.4,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=2N(C=C1)C=CN2
Name
Quantity
157.3 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)B(O)O
Name
cesium carbonate
Quantity
472.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
19 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
1000 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
FILTRATION
Type
FILTRATION
Details
filter through Celite®
CUSTOM
Type
CUSTOM
Details
to remove Pd catalyst
EXTRACTION
Type
EXTRACTION
Details
Add water (5000 mL) and extract this solution with CH2Cl2 (3×2000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate
ADDITION
Type
ADDITION
Details
Add to the crude 2000 mL of CH2Cl2
TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
FILTRATION
Type
FILTRATION
Details
Remove insoluble materials by filtration
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
WASH
Type
WASH
Details
Wash the solid with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 361.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.